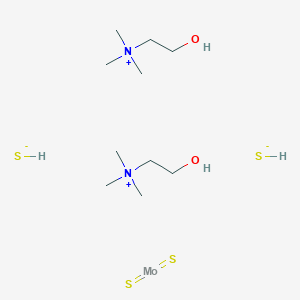
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an oral Cu2+/Zn2+ superoxide dismutase 1 (SOD1) inhibitor that inhibits SOD1 activity in endothelial cells in a dose-dependent manner. This compound has a molecular formula of C10H28MoN2O2S4 and a molecular weight of 432.54 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide involves the reaction of molybdenum with sulfur and other reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are also not extensively detailed in public sources. it is known that the compound is produced under stringent quality control measures to ensure high purity and efficacy.
化学反応の分析
Types of Reactions
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, affecting the compound’s reactivity and stability.
Substitution: Substitution reactions are possible, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
科学的研究の応用
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s ability to inhibit SOD1 makes it valuable in biological research, particularly in studies related to oxidative stress and cellular damage.
Medicine: Its potential therapeutic applications are being explored, especially in the context of diseases involving oxidative stress and inflammation.
Industry: The compound is used in industrial processes that require specific chemical properties and reactivities.
作用機序
The mechanism of action of Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide involves the inhibition of superoxide dismutase 1 (SOD1) activity. This inhibition is dose-dependent and occurs through the binding of the compound to the enzyme, thereby preventing its normal function. The molecular targets include Cu2+/Zn2+ ions within the SOD1 enzyme, and the pathways involved are related to oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
- Bis(choline)tetrathiomolybdate
- Tiomolibdate Choline
- 2-Hydroxy-N,N,N-trimethylethan-1-aminium tetrathiomolybdate
Uniqueness
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide is unique due to its specific inhibition of SOD1 and its high affinity for copper ions. Unlike other similar compounds, it does not bind to calcium, iron, magnesium, zinc, or manganese ions at concentrations up to 1 mM. This specificity makes it particularly valuable in research and potential therapeutic applications.
特性
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
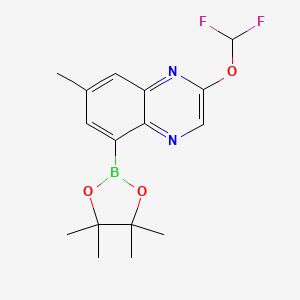
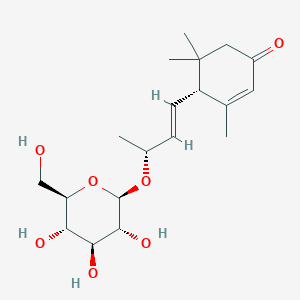

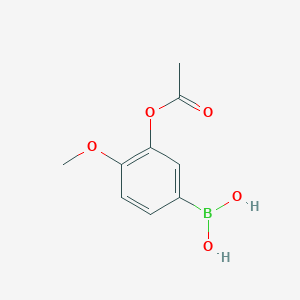
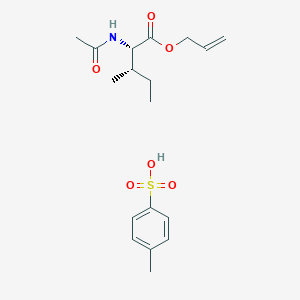
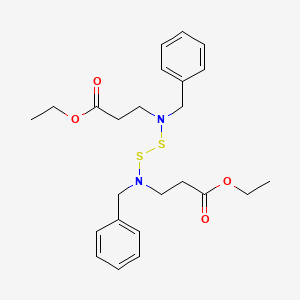
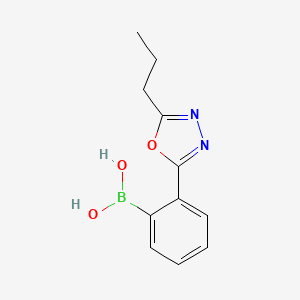
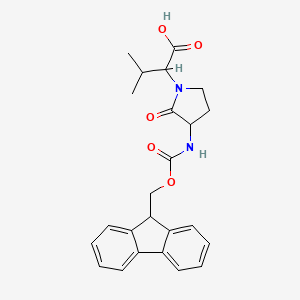
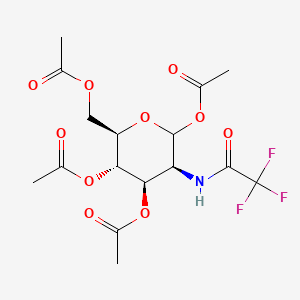
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)

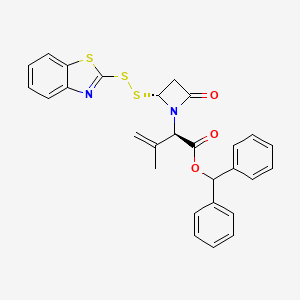
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
